6-((3-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-((3-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound features a 3-chlorobenzylthio group attached to the triazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3-chlorobenzyl chloride with 1,2,4-triazine-3,5-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-((3-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((3-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((3-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3,5-dione: The parent compound without the chlorobenzylthio group.
3-chlorobenzylthio-1,2,4-triazine: A similar compound with variations in the substitution pattern.
Uniqueness
6-((3-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the 3-chlorobenzylthio group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H8ClN3O2S |
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Molecular Weight |
269.71 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-3-1-2-6(4-7)5-17-9-8(15)12-10(16)14-13-9/h1-4H,5H2,(H2,12,14,15,16) |
InChI Key |
IVYYRCRUOZXYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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